molecular formula C15H23N B6612269 4-Methyl-1-(2-phenylethyl)azepane CAS No. 6309-90-6

4-Methyl-1-(2-phenylethyl)azepane

Cat. No.: B6612269
CAS No.: 6309-90-6
M. Wt: 217.35 g/mol
InChI Key: BEKPUUDFAWJFNE-UHFFFAOYSA-N
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Description

4-Methyl-1-(2-phenylethyl)azepane is a chemical compound with the molecular formula C15H23N and a molecular weight of 217.35 g/mol. This compound is of significant importance in various research fields, including medicinal chemistry, pharmacology, and neurosciences. It is a member of the azepane family, which are seven-membered nitrogen-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(2-phenylethyl)azepane can be achieved through several synthetic routes. One common method involves the cyclization of linear precursors followed by functionalization. For example, a linear precursor containing the necessary functional groups can undergo cyclization through ring-closing metathesis, followed by reduction to form the azepane ring . Another approach involves the Beckmann rearrangement of functionalized piperidones to form the azepane ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed reactions, such as Pd/LA-catalyzed decarboxylation, has been reported to be effective in producing azepane derivatives under mild conditions .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(2-phenylethyl)azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the azepane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-Methyl-1-(2-phenylethyl)azepane has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.

    Pharmacology: Investigated for its potential as a drug candidate for various therapeutic applications.

    Neurosciences: Studied for its effects on the central nervous system and potential use in treating neurological disorders.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(2-phenylethyl)azepane involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and behavior .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered nitrogen-containing heterocycle.

    Pyrrolidine: A five-membered nitrogen-containing heterocycle.

    Azepane: The parent seven-membered nitrogen-containing heterocycle.

Uniqueness

4-Methyl-1-(2-phenylethyl)azepane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to piperidine and pyrrolidine, the seven-membered azepane ring provides a different spatial arrangement, potentially leading to unique interactions with biological targets .

Properties

IUPAC Name

4-methyl-1-(2-phenylethyl)azepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N/c1-14-6-5-11-16(12-9-14)13-10-15-7-3-2-4-8-15/h2-4,7-8,14H,5-6,9-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKPUUDFAWJFNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(CC1)CCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80285393
Record name 4-methyl-1-(2-phenylethyl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80285393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6309-90-6
Record name NSC41647
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41647
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methyl-1-(2-phenylethyl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80285393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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